molecular formula C19H21NO6 B11158716 methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11158716
M. Wt: 359.4 g/mol
InChI Key: ZYGRTZBFSYODTP-UHFFFAOYSA-N
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Description

METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base to form the chromen-2-one structure Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can be compared with other coumarin derivatives such as:

    Warfarin: An anticoagulant used in medicine.

    Dicoumarol: Another anticoagulant with similar properties to warfarin.

    Umbelliferone: A naturally occurring coumarin with antioxidant properties. The uniqueness of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C19H21NO6/c1-10-13-6-7-15(25-9-16(21)20-12-4-5-12)11(2)18(13)26-19(23)14(10)8-17(22)24-3/h6-7,12H,4-5,8-9H2,1-3H3,(H,20,21)

InChI Key

ZYGRTZBFSYODTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CC3)CC(=O)OC

Origin of Product

United States

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